molecular formula C4H6N2O B075581 Pyrazol-1-yl-methanol CAS No. 1120-82-7

Pyrazol-1-yl-methanol

Cat. No. B075581
CAS RN: 1120-82-7
M. Wt: 98.1 g/mol
InChI Key: BYUMAPPWWKNLNX-UHFFFAOYSA-N
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Description

Synthesis Analysis Pyrazol-1-yl-methanol and its derivatives have been synthesized through various approaches, including the reaction between specific ruthenium complexes and copper in methanol, which forms supramolecular complexes with unique triple-strand helical structures (Lam et al., 1997). Other methods involve the synthesis of specific pyrazol-1-yl-methanone derivatives using X-ray diffraction, NMR, MS, and IR spectra for structure characterization (Cao et al., 2010). These methods highlight the chemical diversity and adaptability of pyrazol-1-yl-methanol derivatives in synthesis.

Molecular Structure Analysis The molecular structure of pyrazol-1-yl-methanol derivatives has been extensively studied, with X-ray crystallography providing detailed insights into their complex structures. For example, the structural analysis of certain derivatives reveals non-planar configurations and various bond lengths and angles, shedding light on the stability and reactivity of these molecules (Dhonnar et al., 2021).

Chemical Reactions and Properties Pyrazol-1-yl-methanol derivatives participate in a range of chemical reactions, including cycloadditions and multi-component synthesis, demonstrating their versatility in organic synthesis. For instance, the use of yttrium oxide as a catalyst has been shown to efficiently drive the synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous methanol, illustrating the reactivity of pyrazol-based compounds under varying conditions (Bhagat et al., 2015).

Physical Properties Analysis The physical properties of pyrazol-1-yl-methanol derivatives, such as stability and fluorescence, are influenced by their molecular structure. Research into the photochemical properties of certain pyrazoline derivatives, including those with pyrazol-1-yl substituents, has revealed that they possess unique optical characteristics, including intense absorption and fluorescence in polar solvents like methanol (Lin et al., 1977).

Scientific Research Applications

  • Antibacterial and Antioxidant Activities : Derivatives of pyrazole, like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities (Golea Lynda, 2021).

  • Synthesis of Methanol from Carbon Dioxide : A study demonstrated the highly efficient and eco-friendly synthesis of methanol from carbon dioxide using a C-scorpionate iron(II) catalyst, which involves pyrazol-1-yl as a component (A. Ribeiro, L. Martins, A. Pombeiro, 2017).

  • Pharmaceutical and Agrochemical Industry Applications : Pyrazole derivatives, such as 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol, are of great interest for their wide applications in pharmaceutical and agrochemical industries. These compounds exhibit properties like fluorescence and stability to light, making them valuable in various applications (P. M. Vyas et al., 2012).

  • Supramolecular Chemistry : Pyrazole derivatives are used in creating complex supramolecular structures, such as a triple-stranded helical complex formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I), illustrating their role in advancing the field of supramolecular chemistry (M. Lam et al., 1997).

  • Synthesis of Heterocyclic Systems : The synthesis of new pyrazolyl α-amino esters derivatives, involving pyrazole alcohols like (3,5-dimethyl-1H-pyrazol-1-yl)methanol, shows their role in producing active biomolecules, highlighting their importance in medicinal chemistry (E. Mabrouk et al., 2020).

  • Extraction of Metal Ions : Bidentate pyrazole ligands derived from pyrazol-1-yl-methanol have been used for extracting metal ions like iron and cadmium from aqueous solutions, demonstrating their utility in separation science (M. Lamsayah et al., 2015).

  • Catalytic Oxidation Reactions : Pyrazole-based ligands, synthesized from pyrazol-1-yl-methanol, have shown catalytic activity in the oxidation of catechol to o-quinone, indicating their potential in catalytic processes and enzyme mimicry (N. Bouroumane et al., 2021).

  • Antifungal Agents : Tetradentate pyrazoly compounds containing pyrazole moieties, synthesized from pyrazol-1-yl-methanol, have shown specific antifungal properties, indicating their potential in developing new antifungal agents (F. Abrigach et al., 2016).

Future Directions

Pyrazole-based ligands, including Pyrazol-1-yl-methanol, have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks . They can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

pyrazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-6-3-1-2-5-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMAPPWWKNLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287360
Record name Pyrazol-1-yl-methanol
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazol-1-yl-methanol

CAS RN

1120-82-7
Record name N-(Hydroxymethyl)pyrazole
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Record name 1120-82-7
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Record name Pyrazol-1-yl-methanol
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Record name 1H-pyrazol-1-ylmethanol
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Record name N-(HYDROXYMETHYL)PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
P Tharmaraj, D Kodimunthiri, CD Sheela… - Journal of the Serbian …, 2009 - doiserbia.nb.rs
A new series of Cu(II), Co(II) and Ni(II) complexes with the 1-(2- -hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-[(3,5-dimethyl-1H-pyrazol-1- -yl)methyl]hydrazone ligand, C21H22N4O (…
Number of citations: 44 doiserbia.nb.rs
F Abrigach, M Khoutoul, S Merghache… - Der. Pharma …, 2014 - researchgate.net
A serie of pyrazolic heterocyclic compounds processing-NH function (1-14) have been prepared in one step by condensation of one equivalent of (3, 5-dimethyl-1H-pyrazol-1-yl) …
Number of citations: 5 www.researchgate.net
F Abrigach, B Bouchal, O Riant, Y Macé… - Medicinal …, 2016 - ingentaconnect.com
A new library of N,N,N’,N’ -tetradentate pyrazoly compounds containing a pyrazole moiety was synthesized by the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol 2a or (1H-…
Number of citations: 32 www.ingentaconnect.com
EH Mabrouk, N Arrousse, A Korchi, M Lachgar… - Chemical Research in …, 2020 - Springer
The α-amino acid derivatives constitute a class of compounds of particular medicinal and synthetic attention and considerable interest has been devoted to their synthesis in recent years…
Number of citations: 3 link.springer.com
M Lamsayah, M Khoutoul, A Takfaoui… - Separation Science …, 2015 - Taylor & Francis
Five bidentate pyrazole ligands L1–L5 have been prepared in good yield by condensation of one equivalent of 3,5-dimethyl-1H-pyrazol-1-yl)methanol 1 and 1H-pyrazol-1-yl) methanol …
Number of citations: 14 www.tandfonline.com
Y Kaddouri - Moroccan Journal of Heterocyclic Chemistry, 2017 - revues.imist.ma
Four new tridentate ligands based on pyrazole were synthetized in one step by condensation of (1H-pyrazol-1-yl) methanol or (3, 5-dimethyl-1H-pyrazol-1-yl) methanol with 4-…
Number of citations: 4 revues.imist.ma
A Titi, R Touzani, A Moliterni, TB Hadda… - Journal of Molecular …, 2022 - Elsevier
Nowadays, facile and short synthesis of new antifungal pyrazole-derivatives ligands has attracted increasing attention due to their simplicity and effectiveness. In here, we have …
Number of citations: 13 www.sciencedirect.com
A OUBAIR, A ELACHQAR, M JABHA, M LACHKAR… - researchgate.net
The α-amino acid derivatives constitute a class of compounds of particular medicinal and synthetic attention and considerable interest has been devoted to their synthesis in recent years…
Number of citations: 0 www.researchgate.net
N Boussalah, R Touzani, I Bouabdallah… - Journal of Molecular …, 2009 - Elsevier
A synthesis of five functional multidendate ligand: methyl 2-(bis((3,5-dimethyl-1H–pyrazol-1-yl)methyl)amino)acetate L1, methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-…
Number of citations: 57 www.sciencedirect.com
A Mouadili, A Zerrouki, L Herrag, B Hammouti… - Research on Chemical …, 2012 - Springer
We have studied the oxidation of catechol to o-quinone with atmospheric dioxygen at ambient conditions by in situ generated copper (II) complexes of five electron-rich nitrogen ligands: …
Number of citations: 29 link.springer.com

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